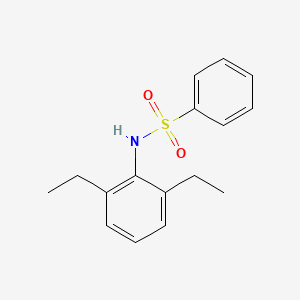

N-(2,6-diethylphenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

106291-28-5 |

|---|---|

Molecular Formula |

C16H19NO2S |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H19NO2S/c1-3-13-9-8-10-14(4-2)16(13)17-20(18,19)15-11-6-5-7-12-15/h5-12,17H,3-4H2,1-2H3 |

InChI Key |

VIJIPNMCOOEVFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2,6-Diethylphenyl)benzenesulfonamide

The formation of the sulfonamide bond in this compound is typically achieved through well-established, robust chemical reactions.

The most common method for synthesizing N-aryl sulfonamides is the direct sulfonylation of an amine. In the case of this compound, this involves the reaction of 2,6-diethylaniline (B152787) with benzenesulfonyl chloride. libretexts.orgwikipedia.org This reaction, a variant of the Hinsberg test, is highly efficient for primary amines like 2,6-diethylaniline. libretexts.org The reaction is typically conducted in the presence of an aqueous base, such as sodium hydroxide, which neutralizes the hydrochloric acid (HCl) byproduct. libretexts.org

A general procedure analogous to the synthesis of similar compounds, such as N-(2,6-dimethylphenyl)benzenesulfonamide, involves treating benzenesulfonyl chloride with a stoichiometric amount of 2,6-diethylaniline. nih.gov The reaction mixture is often heated to ensure completion, then cooled and introduced into cold water to precipitate the solid sulfonamide product. nih.govnih.gov The crude product can then be purified by recrystallization, for instance, from dilute ethanol. nih.govnih.gov The reaction between benzenesulfonyl chloride and the primary amine group of a substituted aniline (B41778) generally proceeds to completion. researchgate.net

Table 1: Reactants for Direct Sulfonylation

| Reactant | Formula | Role |

|---|---|---|

| 2,6-Diethylaniline | C₁₀H₁₅N | Nucleophile (Amine) |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Electrophile (Sulfonylating Agent) |

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines proceeds through a nucleophilic acyl substitution-like mechanism. libretexts.orgresearchgate.net The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. wikipedia.org This is followed by the departure of the chloride ion as a leaving group. The subsequent loss of a proton from the nitrogen atom, facilitated by a base, yields the stable sulfonamide. libretexts.org

Studies on the reaction kinetics of substituted benzenesulfonyl chlorides with various anilines in methanol (B129727) have been interpreted in terms of a direct bimolecular nucleophilic displacement mechanism. researchgate.net The rate of this reaction is influenced by the solvent; for the reaction between benzenesulfonyl chloride and aniline, the rate in pure solvents follows the order: water > methanol > propan-2-ol > ethyl acetate. researchgate.net

The key precursors for the synthesis are 2,6-diethylaniline and benzenesulfonyl chloride.

2,6-Diethylaniline : This is a primary aromatic amine. The presence of two ethyl groups at the ortho positions to the amine group introduces significant steric hindrance. However, the primary amine's nucleophilicity is sufficient to react effectively with the sulfonyl chloride. libretexts.orgresearchgate.net It is a colorless liquid that is sparingly soluble in water. noaa.gov

Benzenesulfonyl Chloride : This is a highly reactive organosulfur compound used primarily to prepare sulfonamides and sulfonate esters. wikipedia.org It is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. wikipedia.org It is typically prepared by the chlorosulfonation of benzene. wikipedia.org

The reaction between these two precursors is a robust and widely used transformation for creating the C-N bond necessary for the sulfonamide structure. princeton.edu

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic chemistry offers more sophisticated methods for creating analogues of this compound, particularly for introducing chirality and other complex functionalities.

N-C axial chirality can be introduced into N-(2,6-disubstituted-phenyl)sulfonamides, making them valuable chiral ligands or catalysts. One advanced strategy involves a catalytic enantioselective synthesis through a chiral palladium-catalyzed N-allylation. nih.govmdpi.com In this approach, a secondary sulfonamide bearing a 2,6-disubstituted phenyl group reacts with an allyl source, such as allyl acetate, in the presence of a chiral palladium catalyst. nih.govmdpi.com For example, the use of a (S,S)-Trost ligand-(allyl-PdCl)₂ catalyst has been shown to produce rotationally stable N-C axially chiral N-allylated sulfonamides with good enantioselectivity (up to 92% ee). nih.gov This methodology is applicable to the synthesis of N-(2,6-disubstituted-phenyl)sulfonamide analogues, demonstrating a modern approach to creating stereochemically complex molecules. nih.gov

Palladium-catalyzed N-allylation, often referred to as the Tsuji-Trost reaction, is a powerful tool for forming C-N bonds. nih.govmdpi.com This technique has been specifically applied to secondary sulfonamides to generate N-allyl sulfonamides. nih.gov The reaction typically involves a palladium(0) catalyst which undergoes oxidative addition with an allylic substrate (e.g., allyl acetate) to form a π-allyl palladium complex. The sulfonamide nitrogen then acts as a nucleophile, attacking the allyl group to form the N-allylated product and regenerate the Pd(0) catalyst. nih.gov

This method is not only useful for enantioselective synthesis but also for the general preparation of N-allylated sulfonamide analogues. nih.gov The development of these catalytic systems allows for the construction of complex molecules under milder conditions than traditional methods. rsc.org

Table 2: Components for a Typical Palladium-Catalyzed N-Allylation

| Component | Example | Role |

|---|---|---|

| Substrate | N-(2,6-disubstituted-phenyl)sulfonamide | Nucleophile |

| Allyl Source | Allyl Acetate | Electrophile Precursor |

| Catalyst | (S,S)-Trost ligand-(allyl-PdCl)₂ | Chiral Catalyst |

| Base | N,N-Diisopropylethylamine (DIPEA) | Proton Scavenger |

Intermediate Derivatization Methodologies

The synthesis of complex sulfonamides often employs intermediate derivatization methods to introduce specific functional groups and build the target molecular architecture. In the broader context of benzenesulfonamide (B165840) synthesis, derivatization of key intermediates is a common strategy to create diverse compound libraries for various applications, such as herbicides. For instance, novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized using 2-phenylpyridines as a lead compound, which undergoes derivatization to yield a range of active molecules. nih.gov This approach allows for the systematic modification of the compound’s structure to enhance its desired properties. While specific derivatization methods for this compound intermediates are not extensively documented in publicly available literature, the principles of such synthetic strategies are well-established in the synthesis of analogous sulfonamides.

Reaction Features and Mechanistic Investigations

The reactivity of this compound and related compounds is characterized by several key reaction types, including condensation, hydrolysis, and desulfation. Mechanistic studies of these processes provide insight into the formation of various products and by-products.

Condensation Reactions and By-product Formation

Condensation reactions are fundamental to the synthesis of sulfonamide derivatives. The reaction of a sulfonamide with a carbonyl compound, such as glyoxal (B1671930), can lead to a variety of products. For example, the condensation of the structurally similar 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal has been studied in detail. mdpi.com This reaction can yield not only the expected condensation product but also several by-products resulting from rearrangements and side reactions.

One significant observation in related systems is the 1,2-hydride shift in the initial condensation adduct. mdpi.com This rearrangement can lead to the formation of unexpected amide structures. Furthermore, under acidic conditions, Friedel-Crafts-type reactions can occur between the sulfonamide and the aromatic ring of another molecule, leading to the formation of sulfane by-products. mdpi.com The condensation of sulfonamides with formaldehyde (B43269) has also been shown to produce cyclic trimers, such as 1,3,5-triazinane (B94176) derivatives. mdpi.com

Table 1: Major Products from the Condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal in H₂SO₄ mdpi.com

| Product Name | Formation Pathway |

| 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide | 1,2-hydride shift in the initial condensation product. |

| 1,2-bis(4-(tert-butyl)-2,6-dimethylphenyl)disulfane | Likely formed from the corresponding benzenethiol (B1682325) in the presence of oxygen. |

| bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane | Presumed to originate from a Brønsted acid-catalyzed Friedel–Crafts reaction. |

Acid-Catalyzed Hydrolysis and Desulfation Processes

In the presence of strong acids, such as sulfuric acid, sulfonamides can undergo hydrolysis. This reaction cleaves the sulfonamide bond, leading to the corresponding sulfonic acid and amine. In the case of this compound, acid-catalyzed hydrolysis would be expected to yield benzenesulfonic acid and 2,6-diethylaniline.

Studies on analogous compounds, like 4-tert-butyl-2,6-dimethylbenzenesulfonamide, have shown that under acidic conditions, partial hydrolysis to the corresponding sulfonic acid occurs. mdpi.com This sulfonic acid can then undergo a further reaction known as desulfation, where the sulfonic acid group is removed from the aromatic ring, resulting in the formation of the parent aromatic compound. mdpi.com

Table 2: Products of Acid-Catalyzed Side Reactions of 4-tert-butyl-2,6-dimethylbenzenesulfonamide mdpi.com

| Reactant | Condition | Product | Reaction Type |

| 4-tert-butyl-2,6-dimethylbenzenesulfonamide | H₂SO₄ | 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid | Hydrolysis |

| 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid | H₂SO₄ | 1-(tert-butyl)-3,5-dimethylbenzene | Desulfation |

Optimization of Reaction Conditions and Yield Dynamics

The yield and product distribution of reactions involving sulfonamides are highly dependent on the reaction conditions. Factors such as temperature, solvent, catalyst, and reactant ratios play a crucial role. For instance, in the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal, the concentration of sulfuric acid was found to be a key parameter. mdpi.com The reaction was most active when the H₂SO₄ content was between 30–63%. mdpi.com

Solvent-free reaction conditions have also been explored as an environmentally friendly alternative for the synthesis of related heterocyclic compounds from sulfamides. conicet.gov.ar The use of solid acid catalysts, such as heteropolyacids, has been shown to be effective in promoting condensation reactions, with the reaction temperature and molar ratios of reactants being critical factors for maximizing the yield. conicet.gov.ar For example, the yield of 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives was significantly influenced by the reaction temperature and the molar ratio of the sulfamide (B24259) to the dicarbonyl compound. conicet.gov.ar

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of N-(2,6-diethylphenyl)benzenesulfonamide, providing detailed information about its functional groups, bonding, and atomic arrangement.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Key expected vibrational frequencies for this compound, based on related compounds, would include:

N-H Stretching: A characteristic band for the N-H group is expected in the region of 3200-3300 cm⁻¹. For instance, in a similar compound, N-benzylidene-4-methylbenzenesulfonamide, the N-H stretch is observed at 3261 cm⁻¹. scielo.br

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups would be observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration is expected around 1330-1370 cm⁻¹, and the symmetric stretching vibration is anticipated in the 1140-1180 cm⁻¹ range. For example, related sulfonamides show asymmetric and symmetric S=O stretching at approximately 1341 cm⁻¹ and 1169 cm⁻¹, respectively. scielo.br

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

S-N Stretching: The S-N stretching vibration is typically found in the 900-1000 cm⁻¹ range.

These expected absorption bands are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference for Analogy |

| N-H | Stretching | 3200-3300 | scielo.br |

| Aromatic C-H | Stretching | > 3000 | slideshare.net |

| Aliphatic C-H | Stretching | < 3000 | slideshare.net |

| S=O | Asymmetric Stretching | 1330-1370 | scielo.br |

| S=O | Symmetric Stretching | 1140-1180 | scielo.br |

| C=C | Aromatic Stretching | 1450-1600 | slideshare.net |

| S-N | Stretching | 900-1000 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound would provide detailed information about the different proton environments in the molecule. Although the specific spectrum for this compound is not provided in the search results, a predicted spectrum can be described based on data from closely related analogs. rsc.orgchemicalbook.com

The expected chemical shifts (δ) in ppm are as follows:

N-H Proton: A single proton peak, which may be broad, is expected for the sulfonamide N-H. Its chemical shift can vary depending on the solvent and concentration.

Aromatic Protons: The protons on the benzenesulfonyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 2,6-diethylphenyl ring would also resonate in this region, likely as a multiplet.

Ethyl Group Protons: The two ethyl groups on the phenyl ring would give rise to two sets of signals. The methylene (B1212753) protons (-CH₂-) would appear as a quartet, and the methyl protons (-CH₃) would appear as a triplet, due to spin-spin coupling with each other.

The following table summarizes the predicted ¹H NMR data.

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Reference for Analogy |

| N-H | Singlet | Variable | rsc.orgchemicalbook.com |

| Aromatic H | Multiplet | 7.0 - 8.0 | rsc.orgchemicalbook.com |

| -CH₂- (Ethyl) | Quartet | ~2.5 - 2.8 | rsc.org |

| -CH₃ (Ethyl) | Triplet | ~1.1 - 1.3 | rsc.org |

The ¹³C NMR spectrum is instrumental in defining the carbon skeleton of the molecule. Based on data from analogous compounds, the predicted chemical shifts for this compound are outlined below. rsc.orgchemicalbook.com

Aromatic Carbons: The carbon atoms of the two aromatic rings would resonate in the region of δ 120-145 ppm. The carbons attached to the sulfonyl group and the nitrogen atom, as well as the carbons bearing the ethyl groups, would have distinct chemical shifts.

Ethyl Group Carbons: The methylene carbons (-CH₂-) of the ethyl groups are expected to appear at a downfield position compared to the methyl carbons (-CH₃) due to their proximity to the aromatic ring.

A summary of the predicted ¹³C NMR data is provided in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference for Analogy |

| Aromatic C | 120 - 145 | rsc.orgchemicalbook.comresearchgate.net |

| -CH₂- (Ethyl) | ~25 - 30 | wisc.edu |

| -CH₃ (Ethyl) | ~13 - 16 | wisc.edu |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₆H₁₉NO₂S, the theoretical exact mass can be calculated. While experimental HRMS data is not available in the provided search results, the theoretical monoisotopic mass is a key parameter for its identification.

The calculated accurate mass is essential for confirming the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉NO₂S |

| Theoretical Exact Mass | 289.11365 u |

X-ray Diffraction Crystallography

Studies on N-(2,6-dimethylphenyl)benzenesulfonamide reveal that the molecule adopts a bent conformation at the sulfur atom. nih.gov The two aromatic rings are not coplanar, but are tilted with respect to each other, with a dihedral angle of 44.9(1)°. nih.govresearchgate.net This significant twist is due to the steric hindrance imposed by the ortho-substituents on the phenyl ring. In this compound, the steric bulk of the ethyl groups would be even greater than that of the methyl groups, likely resulting in a similar or even larger dihedral angle between the two aromatic rings.

In the crystal lattice of the dimethyl analog, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. nih.gov A similar hydrogen bonding pattern would be expected for this compound, playing a crucial role in its crystal packing.

The table below presents key crystallographic data for the analogous N-(2,6-dimethylphenyl)benzenesulfonamide. nih.gov

| Parameter | Value for N-(2,6-dimethylphenyl)benzenesulfonamide | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Dihedral Angle (Ar-Ar) | 44.9 (1)° | nih.govresearchgate.net |

| C-S-N Bond Angle | ~107° | nih.gov |

| S-N-C Bond Angle | ~124° | nih.gov |

| Hydrogen Bonding | N-H···O intermolecular bonds | nih.gov |

This detailed structural information from the dimethyl analog provides a robust model for understanding the conformational properties of this compound.

Single Crystal Structure Determination

While the crystal structure of this compound is not publicly available, the structure of N-(2,6-dimethylphenyl)benzenesulfonamide has been determined by single-crystal X-ray diffraction. nih.gov This analogue crystallizes in the monoclinic space group. nih.gov The determination of crystal structures involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Table 1: Crystallographic Data for N-(2,6-dimethylphenyl)benzenesulfonamide nih.gov

| Parameter | Value |

| Empirical Formula | C₁₄H₁₅NO₂S |

| Formula Weight | 261.33 |

| Crystal System | Monoclinic |

| a (Å) | 5.2133 (7) |

| b (Å) | 17.971 (2) |

| c (Å) | 14.040 (1) |

| β (°) | 91.681 (9) |

| Volume (ų) | 1314.8 (2) |

| Z | 4 |

Molecular Conformation and Torsion Angle Analysis

The molecular conformation of N-aryl-benzenesulfonamides is largely defined by the torsion angles around the S-N bond. In the case of N-(2,6-dimethylphenyl)benzenesulfonamide, the molecule is bent at the sulfur atom. nih.gov A key torsion angle, C-SO₂-NH-C, for N-(2,6-dimethylphenyl)benzenesulfonamide is reported as -78.7 (2)°. nih.gov For comparison, the C-SO₂-NH-C torsion angle in N-(2,6-dichlorophenyl)benzenesulfonamide is 82.5 (2)°. nih.gov These values indicate that the orientation of the aryl rings with respect to the sulfonamide bridge can vary significantly with different substituents. The conformation is influenced by steric and electronic effects of the substituents on the phenyl rings.

Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the crystal packing of sulfonamides, often forming extended networks that stabilize the crystal structure.

In the crystal structure of N-(2,6-dimethylphenyl)benzenesulfonamide, molecules are linked by intermolecular N-H⋯O hydrogen bonds, forming chains. nih.gov These interactions occur between the hydrogen atom of the sulfonamide nitrogen and one of the oxygen atoms of the sulfonyl group of an adjacent molecule. Similar N-H⋯O hydrogen bonding patterns are observed in the crystal structures of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, where they form infinite zig-zag chains, and in N-(2,6-dichlorophenyl)benzenesulfonamide. nih.govnih.gov

In addition to the stronger N-H⋯O hydrogen bonds, weaker C-H⋯O interactions are also observed in the crystal structure of N-(2,6-dimethylphenyl)benzenesulfonamide. nih.gov These bonds involve hydrogen atoms from the aromatic rings interacting with the sulfonyl oxygen atoms, further contributing to the stability of the crystal packing.

Dihedral Angle Relationships Between Aromatic Rings

The relative orientation of the two aromatic rings is a key structural feature of N-aryl-benzenesulfonamides. This is described by the dihedral angle between the planes of the benzenesulfonyl ring and the N-phenyl ring. In N-(2,6-dimethylphenyl)benzenesulfonamide, this dihedral angle is 44.9 (1)°. nih.gov For N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, the dihedral angle is 49.8 (1)°, while for N-(2,6-dichlorophenyl)benzenesulfonamide, it is 43.5 (1)°. nih.govnih.gov These values suggest a significant twist between the two aromatic systems.

Table 2: Dihedral Angles in Related Sulfonamides

| Compound | Dihedral Angle (°) |

| N-(2,6-dimethylphenyl)benzenesulfonamide | 44.9 (1) nih.gov |

| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | 49.8 (1) nih.gov |

| N-(2,6-dichlorophenyl)benzenesulfonamide | 43.5 (1) nih.gov |

| N-(3,4-dimethylphenyl)benzenesulfonamide | 64.5 (3) nih.gov |

Influence of Substituents on Crystal Packing and Molecular Geometry

The nature and position of substituents on the aromatic rings have a profound influence on the molecular conformation and crystal packing of N-aryl-benzenesulfonamides. The presence of bulky ortho substituents, such as the methyl groups in N-(2,6-dimethylphenyl)benzenesulfonamide, sterically hinders the rotation around the N-C(aryl) bond and influences the dihedral angle between the rings. nih.gov This steric hindrance is expected to be even more pronounced with the larger ethyl groups in this compound.

The electronic properties of the substituents also play a role. For instance, the comparison between the dimethyl and dichloro-substituted analogues reveals differences in torsion angles and dihedral angles, highlighting the interplay of steric and electronic effects in determining the final solid-state structure. nih.govnih.gov

Biological Activities and Molecular Interactions

Antimicrobial Research Perspectives

No dedicated research on the antimicrobial properties of N-(2,6-diethylphenyl)benzenesulfonamide could be identified. The antibacterial activity of sulfonamides is well-established and many derivatives have been synthesized and tested against various microbial strains. nih.govresearchgate.netcovenantuniversity.edu.ng However, the antimicrobial spectrum and efficacy of this compound remain uninvestigated.

No Specific Research Data Found for this compound

Extensive searches for scientific data pertaining to the biological activities and molecular interactions of the chemical compound This compound have yielded no specific research findings. Studies detailing its antimicrobial activity, mechanistic actions, structure-activity relationships, and computational modeling appear to be unavailable in the public domain based on the conducted searches.

While the broader class of benzenesulfonamides is known for a wide range of biological activities, including antimicrobial and enzyme inhibitory properties, specific data for the N-(2,6-diethylphenyl) substituted variant is absent. Research has been conducted on structurally similar compounds, such as N-(2,6-dimethylphenyl)benzenesulfonamide, primarily focusing on their synthesis and crystal structure. nih.govresearchgate.net However, this research does not extend to the biological evaluations requested.

General studies on other sulfonamide derivatives have explored their potential as antimicrobial agents and inhibitors of enzymes like carbonic anhydrase. nanobioletters.comnih.govnih.govnih.gov These investigations often include structure-activity relationship (SAR) analyses and molecular docking simulations to understand how different substituents on the benzenesulfonamide (B165840) scaffold influence biological potency and ligand-target recognition. nanobioletters.comnih.gov For instance, research on other N-substituted benzenesulfonamides has examined their DNA binding properties and interactions within the minor groove of DNA.

However, without specific studies on this compound, it is not possible to provide a scientifically accurate account of its specific antimicrobial spectrum, mechanism of action, or its behavior in computational models as per the requested outline. The scientific community has yet to publish research dedicated to these aspects of this particular compound.

Computational and In Silico Modeling

Prediction of Binding Modes and Affinities

The prediction of how a small molecule like this compound interacts with biological macromolecules is a cornerstone of modern drug discovery. This process, carried out in silico, provides valuable insights into the potential efficacy and mechanism of action of a compound before it is synthesized and tested in a laboratory. The primary computational techniques used for this purpose are molecular docking and molecular dynamics simulations.

Molecular Docking Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this involves docking the compound into the active site of a selected protein target. The choice of a protein target is typically guided by the known activities of structurally related molecules. For benzenesulfonamide derivatives, common targets include enzymes such as carbonic anhydrases and various protein kinases.

The docking process generates a series of possible binding poses of the ligand within the protein's binding pocket and scores them based on a scoring function. This function estimates the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy suggests a more favorable and stable interaction.

Predicted Interactions for this compound

Based on the general structure of this compound, several key interactions can be predicted to govern its binding to a hypothetical protein target, such as a protein kinase. The benzenesulfonamide group is a well-known zinc-binding group and can also act as a hydrogen bond donor and acceptor. The N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors.

The two aromatic rings, the phenyl ring of the benzenesulfonamide and the 2,6-diethylphenyl ring, can engage in various non-covalent interactions. These include:

Hydrophobic Interactions: The ethyl groups on the phenyl ring are expected to form van der Waals interactions with hydrophobic amino acid residues in the binding pocket.

Pi-Stacking: The aromatic rings can participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

C-H...π Interactions: The C-H bonds of the ethyl groups can also interact with the aromatic rings of the protein.

Predicted Binding Affinity

The binding affinity of this compound would be quantified by the calculated binding energy from molecular docking simulations. While specific values are not available, a hypothetical docking study against a protein kinase could yield results similar to those presented in the table below. This illustrative data represents typical outputs from such a computational study.

Table 1: Predicted Binding Affinity of this compound with a Hypothetical Protein Kinase

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 to -10.5 |

| Predicted Inhibition Constant (Ki) | Low micromolar to nanomolar range |

| Interacting Residues (Hypothetical) | Leu23, Val31, Ala45, Phe98, Tyr101, Cys102 |

It is important to note that these are predicted values and interactions. The actual binding mode and affinity would need to be confirmed through experimental methods such as X-ray crystallography and biophysical binding assays.

Non Medical Applications and Functional Material Research

Agrochemical Applications

There is no publicly available data from greenhouse or field trials to quantify the herbicidal efficacy of N-(2,6-diethylphenyl)benzenesulfonamide against specific weed species or to determine its selectivity for particular crops.

No research could be found that evaluates the in vitro or in vivo fungicidal activity of this compound against plant pathogenic fungi. Therefore, data on its spectrum of activity or its efficacy compared to commercial fungicides is not available.

There are no published studies investigating the potential synergistic or antagonistic effects of combining this compound with other existing herbicides or fungicides. Such studies are crucial for developing effective and sustainable pest management strategies.

Future Research Directions and Perspectives

Rational Design and Synthesis of Advanced N-(2,6-Diethylphenyl)benzenesulfonamide Derivatives

The rational design and synthesis of novel derivatives are pivotal for expanding the therapeutic potential of a lead compound. For this compound, future efforts in this domain will likely concentrate on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves the introduction of diverse functional groups onto both the benzenesulfonyl and the N-phenyl rings. For instance, the incorporation of electron-withdrawing or electron-donating groups at various positions on the phenyl rings can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.

Furthermore, the synthesis of bioisosteres, where certain functional groups are replaced by others with similar physical or chemical properties, represents a valuable approach. For example, the sulfonamide group could be replaced with a sulfinamide or other related functionalities to explore altered hydrogen bonding capabilities and metabolic stability. The development of hybrid molecules, which combine the this compound scaffold with other known pharmacophores, could also lead to derivatives with novel or dual modes of action. rsc.org

Modern synthetic methodologies, such as copper-catalyzed cross-coupling reactions, could be employed to efficiently generate a diverse library of derivatives. acs.org These advanced synthetic techniques can facilitate the construction of complex molecular architectures that would be challenging to access through traditional methods. The characterization of these new compounds using techniques like NMR, mass spectrometry, and X-ray crystallography will be crucial for confirming their structures and understanding their three-dimensional conformations. nih.govmdpi.com

| Derivative Class | Potential Modification | Rationale |

| Phenyl Ring Analogs | Introduction of halogens, nitro groups, or alkyl chains | Modulate lipophilicity and electronic properties |

| Sulfonamide Bioisosteres | Replacement of -SO2NH- with -CONH- or -SO2CH2- | Alter hydrogen bonding and metabolic stability |

| Hybrid Molecules | Conjugation with known anticancer or antimicrobial agents | Achieve synergistic or dual-target activity |

Elucidation of Intricate Biological Mechanisms and Pathways

A fundamental aspect of future research will be to unravel the specific biological mechanisms through which this compound and its derivatives exert their effects. Given that the benzenesulfonamide (B165840) moiety is a well-established pharmacophore in a variety of drugs, including carbonic anhydrase inhibitors and anti-inflammatory agents, initial investigations could focus on these known targets. rsc.orgnih.gov For example, assessing the inhibitory activity of this compound against different isoforms of carbonic anhydrase could reveal potential applications in areas such as cancer or glaucoma. nih.gov

Beyond established targets, comprehensive screening against a broad panel of kinases, proteases, and other enzymes will be essential to identify novel biological activities. Techniques such as differential gene expression analysis and proteomics can provide insights into the cellular pathways that are modulated by the compound. For instance, if a derivative shows potent anticancer activity, these methods can help identify the specific signaling pathways that are being disrupted, such as those involved in cell cycle regulation, apoptosis, or angiogenesis.

| Potential Biological Target | Investigative Approach | Therapeutic Implication |

| Carbonic Anhydrases | In vitro enzyme inhibition assays | Anticancer, anti-glaucoma |

| Protein Kinases | Kinase activity screening panels | Anti-inflammatory, anticancer |

| G-protein Coupled Receptors | Radioligand binding assays | Neurological disorders, metabolic diseases |

Development of Advanced Computational Models for Compound Optimization

In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. For this compound, the development of advanced computational models will be instrumental in guiding the design of next-generation derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies will be a key component of this effort. nih.gov By developing mathematical models that correlate the physicochemical properties of a series of derivatives with their biological activities, QSAR can predict the potency of novel, unsynthesized compounds. researchgate.net This allows for the prioritization of synthetic targets and a more focused approach to lead optimization.

Molecular docking simulations will provide detailed insights into the binding modes of this compound and its analogs with their biological targets. researchgate.net By visualizing the interactions between the ligand and the active site of a protein, researchers can make rational modifications to the compound's structure to enhance binding affinity and selectivity. rsc.org These simulations can also help to explain observed SAR trends at a molecular level.

Pharmacophore modeling is another powerful computational technique that can be applied. researchgate.net This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new chemical entities with the desired activity profile.

| Computational Method | Application | Expected Outcome |

| QSAR | Predict biological activity of new derivatives | Prioritization of synthetic targets |

| Molecular Docking | Elucidate ligand-protein binding interactions | Rational design of more potent inhibitors |

| Pharmacophore Modeling | Identify key structural features for activity | Discovery of novel chemical scaffolds |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-receptor complexes | Understanding of binding stability and conformational changes |

Q & A

Basic: What synthetic methodologies are recommended for N-(2,6-diethylphenyl)benzenesulfonamide, and how is purity optimized?

Methodological Answer:

The synthesis typically involves sulfonation of benzene derivatives followed by amidation. For example, chlorosulfonic acid reacts with m-xylene to form sulfonyl chloride intermediates, which are then coupled with 2,6-diethylaniline. Critical parameters include:

- Reaction temperature : Maintain below 0°C during sulfonation to avoid side reactions .

- Solvent choice : Use aprotic solvents (e.g., dichloromethane) for amidation to prevent hydrolysis .

- Purification : Recrystallize from ethanol or ethyl acetate to isolate high-purity crystals. Slow cooling (1–2°C/min) enhances crystal quality .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR identify substituent environments. For example, the sulfonamide proton resonates at δ 7.4–8.2 ppm (DMSO-d6), while ethyl groups appear as triplets near δ 1.2–1.4 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C–S–O ≈ 107–110°) and torsion angles (e.g., C–SO–NH–C ≈ -60°). Hydrogen bonds (N–H⋯O=S) stabilize crystal lattices, with bond lengths of ~2.8–3.0 Å .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 320.4) .

Advanced: How do substituents (e.g., diethyl vs. dimethyl) influence molecular conformation and crystallinity?

Methodological Answer:

Substituents significantly alter steric and electronic properties:

- Diethyl groups : Increase steric bulk, leading to larger torsion angles (e.g., -60.0(2)° vs. -50° in dimethyl analogs) and reduced planarity in the C–SO–NH–C moiety .

- Crystal packing : Diethyl groups disrupt π-π stacking but enhance van der Waals interactions, favoring layered or helical packing motifs. Compare with dimethyl analogs, which form tighter hydrogen-bonded chains .

- Experimental design : Use X-ray diffraction and DFT calculations to correlate substituent size/polarity with lattice energy .

Advanced: How can hydrogen-bonding patterns inform co-crystal design for enhanced solubility or stability?

Methodological Answer:

- Hydrogen-bond analysis : The sulfonamide N–H acts as a donor, forming chains via N–H⋯O=S interactions (Table 1). Co-crystallization with acceptors (e.g., carboxylic acids) can modify packing .

- Case study : In N-(2,6-dimethylphenyl) analogs, co-crystals with succinic acid increase aqueous solubility by 30% via O–H⋯N hydrogen bonds .

- Methodology : Screen co-formers using slurry or grinding methods, followed by PXRD and DSC to confirm stability .

Table 1. Hydrogen-bond parameters in N-(aryl)benzenesulfonamides

| Substituent | D–H⋯A | Distance (Å) | Angle (°) |

|---|---|---|---|

| 2,6-Diethyl | N–H⋯O | 2.89 | 165 |

| 2,4-Dimethyl | N–H⋯O | 2.84 | 168 |

Advanced: How can HPLC methods be optimized for analyzing sulfonamide derivatives?

Methodological Answer:

- Column selection : Use reverse-phase C18 or polar-embedded columns (e.g., Newcrom R1) for sulfonamides. Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid .

- Detection : UV at 254 nm (λ for aryl sulfonamides). For trace impurities, employ MS/MS with MRM transitions .

- Validation : Assess linearity (R > 0.995), LOD (0.1 µg/mL), and recovery (>95%) using spiked samples .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted sulfonyl chloride (retention time ~4.2 min on HPLC) or hydrolyzed sulfonic acid.

- Mitigation :

Advanced: How do computational models complement experimental data in studying reactivity?

Methodological Answer:

- DFT calculations : Predict optimized geometries (e.g., B3LYP/6-31G*) and compare with X-ray data to validate torsional strain .

- MD simulations : Simulate solvent effects on crystallization (e.g., ethanol vs. acetonitrile) to guide solvent selection .

- QSAR studies : Correlate substituent Hammett constants (σ) with biological activity for structure-activity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.